molecular formula C16H11ClN6O3S B11695941 (4Z)-4-[2-(4-chloro-3-nitrophenyl)hydrazinylidene]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide

(4Z)-4-[2-(4-chloro-3-nitrophenyl)hydrazinylidene]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide

Cat. No.: B11695941
M. Wt: 402.8 g/mol
InChI Key: YUCUDJBVVMXFKR-UHFFFAOYSA-N
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Description

(4Z)-4-[2-(4-chloro-3-nitrophenyl)hydrazinylidene]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrazole ring, a hydrazinylidene group, and a carbothioamide group, making it an interesting subject for chemical studies due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-[2-(4-chloro-3-nitrophenyl)hydrazinylidene]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of phenylhydrazine with ethyl acetoacetate under acidic conditions to form 3-phenyl-4,5-dihydro-1H-pyrazole-5-one.

    Introduction of the hydrazinylidene group: The pyrazole derivative is then reacted with 4-chloro-3-nitrobenzohydrazide in the presence of a suitable catalyst to introduce the hydrazinylidene group.

    Formation of the carbothioamide group: Finally, the compound is treated with thiocarbonyldiimidazole to form the carbothioamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinylidene group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro group, converting it to an amino group under suitable conditions.

    Substitution: The chloro group in the compound can be substituted by other nucleophiles, leading to a variety of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with altered electronic properties.

    Reduction: Amino derivatives with potential biological activity.

    Substitution: Substituted derivatives with diverse functional groups.

Scientific Research Applications

Chemistry

The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

Biology

Medicine

The compound may have potential as a lead compound in drug discovery, particularly for designing inhibitors or modulators of specific biological pathways.

Industry

In the industrial sector, the compound could be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which (4Z)-4-[2-(4-chloro-3-nitrophenyl)hydrazinylidene]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide exerts its effects is likely related to its ability to interact with various molecular targets. The hydrazinylidene and carbothioamide groups can form strong interactions with enzymes or receptors, potentially inhibiting their activity or altering their function. The nitro group may also play a role in redox reactions within biological systems.

Comparison with Similar Compounds

Similar Compounds

    (4Z)-4-[2-(4-chlorophenyl)hydrazinylidene]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide: Similar structure but lacks the nitro group.

    (4Z)-4-[2-(4-nitrophenyl)hydrazinylidene]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide: Similar structure but lacks the chloro group.

Uniqueness

The presence of both the chloro and nitro groups in (4Z)-4-[2-(4-chloro-3-nitrophenyl)hydrazinylidene]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide makes it unique, as these groups can significantly influence the compound’s reactivity and interaction with biological targets.

Properties

Molecular Formula

C16H11ClN6O3S

Molecular Weight

402.8 g/mol

IUPAC Name

4-[(4-chloro-3-nitrophenyl)diazenyl]-3-oxo-5-phenyl-1H-pyrazole-2-carbothioamide

InChI

InChI=1S/C16H11ClN6O3S/c17-11-7-6-10(8-12(11)23(25)26)19-20-14-13(9-4-2-1-3-5-9)21-22(15(14)24)16(18)27/h1-8,21H,(H2,18,27)

InChI Key

YUCUDJBVVMXFKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)N(N2)C(=S)N)N=NC3=CC(=C(C=C3)Cl)[N+](=O)[O-]

Origin of Product

United States

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